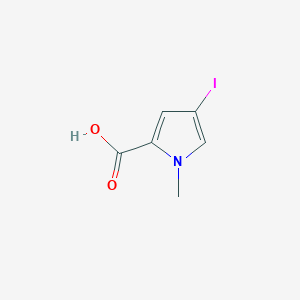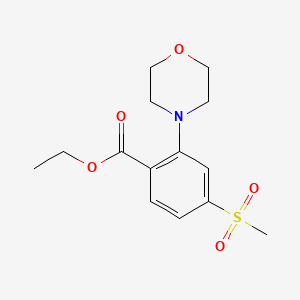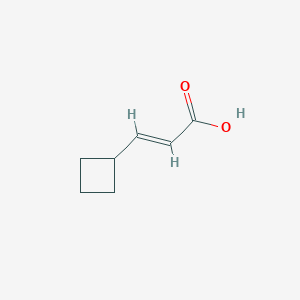
4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
“4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C6H6INO2 . It is a solid substance .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves condensation of carboxylic acids with substituted amines . For instance, the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The InChI code for “4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid” is1S/C6H6INO2/c1-8-3-4 (7)2-5 (8)6 (9)10/h2-3H,1H3, (H,9,10) . This indicates that the molecule consists of a pyrrole ring with an iodine atom at the 4th position, a methyl group at the 1st position, and a carboxylic acid group at the 2nd position . Chemical Reactions Analysis
Pyrrole derivatives are known to undergo various chemical reactions. For instance, 1-Methyl-2-pyrrolecarboxylic acid can be used as a reactant to prepare 1-Methyl-2-phenyl-1H-pyrrole by reacting with phenylbromide via palladium-catalyzed decarboxylative cross-coupling reaction .Physical And Chemical Properties Analysis
“4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid” has a molecular weight of 251.02 . It has a melting point range of 141 - 144 °C .Scientific Research Applications
Ligand Applications
- Pyrrole-2-carboxylic acid derivatives have been used effectively as ligands in copper-catalyzed reactions. These compounds facilitated the monoarylation of anilines with aryl iodides and bromides, yielding diaryl amine products (Altman, Anderson, & Buchwald, 2008).
Structural Chemistry
- Iodopyrrole derivatives, such as 4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid, exhibit restricted rotation around certain bonds due to bulky groups, making them interesting subjects for studies on atropisomerism (Boiadjiev & Lightner, 2002).
Synthetic Chemistry
- In the synthesis of various organic compounds, 4-iodopyrrole derivatives have been used as substrates. For instance, they have been utilized in the synthesis of 4-alkynylpyrrolopyrimidines, demonstrating their versatility in organic synthesis (Tumkevičius & Masevičius, 2007).
Chemical Reactions
- Pyrrole derivatives, including 4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid, have been studied for their reactivity in various chemical reactions. For example, their role in C-alkylation processes has been investigated, showing their potential in chemical synthesis (Gregorovich, Liang, Clugston, & Macdonald, 1968).
Pharmaceutical Research
- Some pyrrole derivatives have shown potential in pharmaceutical research. For instance, their use in docking studies for HIV fusion inhibition highlights their potential in drug development (Patel, Barot, Patel, Shah, & Modh, 2012).
Catalysis
- Pyrrole derivatives have been used in relay catalysis, particularly in the synthesis of certain compounds, demonstrating their utility in facilitating complex chemical reactions (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Safety and Hazards
“4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid” is labeled with the GHS07 pictogram, indicating that it is a hazardous substance . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if in contact with skin, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-iodo-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2/c1-8-3-4(7)2-5(8)6(9)10/h2-3H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVIUAXQXICJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-(Imidazo[2,1-b]thiazol-2-yl)ethan-1-one](/img/structure/B3039828.png)





